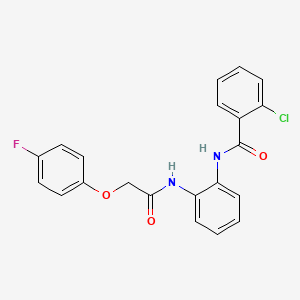

2-chloro-N-(2-(2-(4-fluorophenoxy)acetamido)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to a class of organic compounds known for their diverse biological activities. While specific literature on this exact compound is limited, related research provides insights into similar compounds, revealing their significance in various chemical and pharmacological domains.

Synthesis Analysis

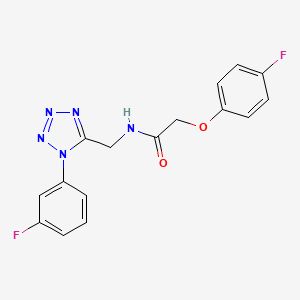

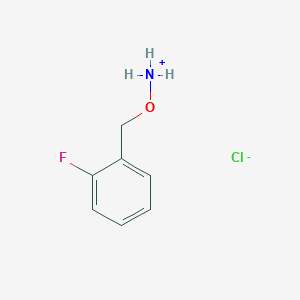

The synthesis of compounds closely related to 2-chloro-N-(2-(2-(4-fluorophenoxy)acetamido)phenyl)benzamide involves multi-step chemical reactions. For instance, one study detailed the synthesis of a structurally related benzamide and its crystal structure, emphasizing the controlled conditions needed for such syntheses (Li et al., 2008).

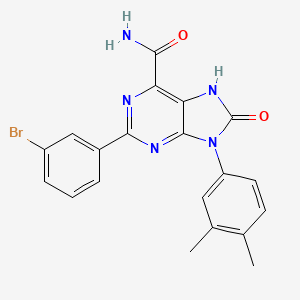

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of benzamides, offering precise insights into their geometrical configuration. For example, the crystal structure of related benzamides has been determined, providing a foundation for understanding the structural characteristics of such compounds (Deng et al., 2013).

Scientific Research Applications

Antimicrobial and Antipathogenic Activities

Studies on thiourea derivatives closely related to 2-chloro-N-(2-(2-(4-fluorophenoxy)acetamido)phenyl)benzamide have revealed significant antimicrobial and antipathogenic properties. These compounds have been tested for their interaction with bacterial cells, showing notable efficacy against strains like Pseudomonas aeruginosa and Staphylococcus aureus, particularly in biofilm formation contexts (Limban et al., 2011). This implies a potential for the development of novel antimicrobial agents targeting difficult-to-treat biofilm-associated infections.

Dielectric Properties

The dielectric properties of hydrogen-bonded complexes involving benzamide and acetamide derivatives have been studied, providing insights into the interactions between these compounds and various phenols. These studies contribute to understanding the molecular basis of dielectric relaxation and the influence of specific substituents on electronic interactions (Basha & Khan, 2021). Such investigations are critical for designing materials with desired electronic and dielectric characteristics.

Cytotoxic Activities

Sulfonamide derivatives, including those structurally related to this compound, have been explored for their cytotoxic activities against cancer cell lines. These studies have identified compounds with potent anticancer effects, highlighting the therapeutic potential of such molecules in oncology (Ghorab et al., 2015).

Synthesis of Novel Materials

The compound and its analogs have been implicated in the synthesis of novel materials, including polymers and polyamides, showcasing properties such as high thermal stability and solubility in polar solvents. These materials have potential applications in various fields ranging from electronics to coatings (Hsiao et al., 2000). The versatility and functionalizability of such compounds make them valuable in material science and engineering.

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(2-(2-(4-fluorophenoxy)acetamido)phenyl)benzamide is cyclooxygenase (COX) . COX is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions .

Mode of Action

The compound exerts its effects by inhibiting the activity of cyclooxygenase . This inhibition prevents the synthesis of prostaglandins, thereby reducing inflammation . The compound’s mode of action is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs), which also inhibit COX to exert their anti-inflammatory effects .

Biochemical Pathways

By inhibiting COX, the compound disrupts the prostaglandin synthesis pathway . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and regulation of blood flow. By reducing prostaglandin production, the compound can alleviate symptoms associated with these processes .

Result of Action

The primary result of the compound’s action is a reduction in inflammation . By inhibiting COX and disrupting prostaglandin synthesis, the compound can reduce the inflammation that is often associated with conditions such as arthritis, pain, and fever .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-chloro-N-[2-[[2-(4-fluorophenoxy)acetyl]amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN2O3/c22-17-6-2-1-5-16(17)21(27)25-19-8-4-3-7-18(19)24-20(26)13-28-15-11-9-14(23)10-12-15/h1-12H,13H2,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUUPSWGQAURJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({5-[(2-Hydroxy-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-3-oxopropanoic acid](/img/structure/B2481011.png)

![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2481015.png)

![N-(1-Cyanocyclopentyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B2481016.png)

![2-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2481029.png)